(2S,3R)-4-(Diphenylmethylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole
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Overview
Description
(2S,3R)-4-(Diphenylmethylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound features a diphenylmethylidene group and three methyl groups attached to the pyrrole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-4-(Diphenylmethylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Diphenylmethylidene Group: This step might involve a condensation reaction with benzophenone or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might target the diphenylmethylidene group, converting it to a diphenylmethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl groups or the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce diphenylmethyl derivatives.
Scientific Research Applications
(2S,3R)-4-(Diphenylmethylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole can be used in various fields:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the synthesis of materials or as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (2S,3R)-4-(Diphenylmethylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole depends on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The diphenylmethylidene group could play a role in binding interactions, while the pyrrole ring might be involved in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-4-(Benzylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole: Similar structure but with a benzylidene group instead of diphenylmethylidene.
(2S,3R)-4-(Phenylmethylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole: Features a phenylmethylidene group.
Uniqueness
The presence of the diphenylmethylidene group in (2S,3R)-4-(Diphenylmethylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole can influence its chemical reactivity and interactions, making it unique compared to similar compounds with simpler substituents.
Properties
CAS No. |
61809-56-1 |
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Molecular Formula |
C20H21N |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(2S,3R)-4-benzhydrylidene-2,3,5-trimethyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C20H21N/c1-14-15(2)21-16(3)19(14)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-15H,1-3H3/t14-,15-/m0/s1 |
InChI Key |
JIGWNPCTIZVIQR-GJZGRUSLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3)C)C |
Canonical SMILES |
CC1C(N=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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